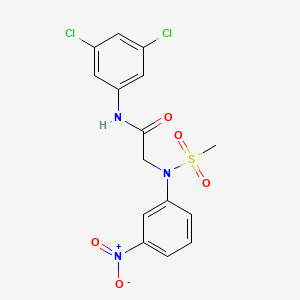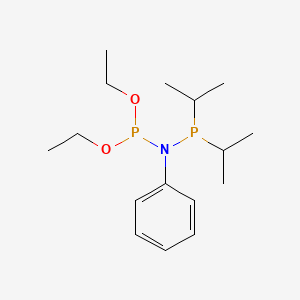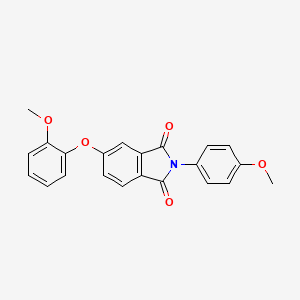![molecular formula C17H16BrClN2O B3552736 5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552736.png)
5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide
Vue d'ensemble
Description
5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound with a molecular formula of C18H18BrClN2O. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm, Wnt/β-catenin signaling, and DNA damage response.
Mécanisme D'action
5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a potent and selective inhibitor of CK1δ. It binds to the ATP-binding site of CK1δ and inhibits its kinase activity. CK1δ is involved in various cellular processes by phosphorylating its substrates, and the inhibition of CK1δ by this compound leads to the dysregulation of these processes.
Biochemical and Physiological Effects:
The inhibition of CK1δ by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to lengthen the circadian period in mammalian cells by inhibiting CK1δ-mediated phosphorylation of clock proteins. It has also been shown to activate the Wnt/β-catenin signaling pathway by inhibiting CK1δ-mediated phosphorylation of β-catenin. In addition, it has been shown to sensitize cancer cells to DNA damage by inhibiting CK1δ-mediated phosphorylation of Chk1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its potency and selectivity towards CK1δ. It allows for the specific inhibition of CK1δ without affecting other kinases. However, one of the limitations is its solubility in aqueous solutions, which may affect its bioavailability and efficacy in cell-based assays.
Orientations Futures
There are several future directions for the research on 5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of CK1δ based on the structure of this compound. Furthermore, the role of CK1δ in other cellular processes such as autophagy and apoptosis can be investigated using this compound as a tool compound.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been widely used in scientific research as a tool compound to investigate the role of CK1δ in various cellular processes. For example, it has been used to study the circadian rhythm in mammalian cells by inhibiting CK1δ-mediated phosphorylation of clock proteins. It has also been used to investigate the role of CK1δ in the Wnt/β-catenin signaling pathway and DNA damage response.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O/c18-12-3-8-16(19)15(11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKOXENSRJNRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3552653.png)

![ethyl (2-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3552672.png)

![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3552690.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3552696.png)
![2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3552700.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3552701.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3552748.png)
![2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B3552753.png)

![1-(3-bromophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3552760.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3552764.png)